Product packaging for Retapamulin(Cat. No.:CAS No. 224452-66-8)

Retapamulin

Cat. No.: B1680546
CAS No.: 224452-66-8
M. Wt: 517.8 g/mol
InChI Key: STZYTFJPGGDRJD-FJJJPKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retapamulin is a semisynthetic antibiotic belonging to the pleuromutilin class, distinguished as the first agent of this type approved for human use . It functions as a potent protein synthesis inhibitor by specifically binding to the 50S subunit of the bacterial ribosome. This interaction occurs at a novel site and involves a mechanism that differs from other classes of antibiotics, leading to a lack of cross-resistance with macrolides, lincosamides, and other common antibacterial agents . Its primary research applications have centered on investigating its efficacy against Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pyogenes . Studies have explored its use in models of uncomplicated superficial skin infections, such as impetigo . As a research tool, this compound is valuable for microbiological studies, investigations into bacterial ribosome function and resistance mechanisms, and the development of novel pleuromutilin-derived antibiotics. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H47NO4S B1680546 Retapamulin CAS No. 224452-66-8

Properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZYTFJPGGDRJD-FJJJPKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retapamulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.94e-04 g/L
Record name Retapamulin
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CAS No.

224452-66-8
Record name Retapamulin [USAN:INN:BAN]
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Record name Retapamulin
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Record name RETAPAMULIN
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Record name Retapamulin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanism of Action of Retapamulin

Ribosomal Target Identification and Specificity in Bacteria

Retapamulin's action is highly specific to bacterial ribosomes, with negligible effects on eukaryotic ribosomes. brieflands.com This selectivity is a key factor in its clinical utility. The antibiotic targets the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. tga.gov.aueuropa.eudrugbank.comnih.gov

High-Affinity Binding to the Bacterial 50S Ribosomal Subunit

This compound binds with high affinity to the 50S ribosomal subunit in bacteria. nih.govnih.govasm.org This strong interaction is fundamental to its potent inhibitory activity. Studies have shown that the binding affinity of this compound to the ribosome is a key determinant of its antimicrobial potency. asm.org The binding is characterized by a low dissociation constant (Kd), indicating a stable and durable interaction with its target. asm.org This high-affinity binding ensures that the antibiotic can effectively disrupt protein synthesis even at low concentrations.

Precise Interaction with Domain V of 23S Ribosomal RNA

The binding site for this compound is located within Domain V of the 23S ribosomal RNA (rRNA), a highly conserved region within the peptidyl transferase center (PTC) of the 50S subunit. nih.govdrugbank.comjkscience.orgbioline.org.br This specific interaction is crucial for its mechanism of action. The tricyclic core of the this compound molecule interacts with nucleotides in this region through hydrophobic interactions and hydrogen bonds. pnas.org Key nucleotides involved in this interaction include A2503, U2504, G2505, U2506, C2452, and U2585. pnas.org This precise binding within the PTC directly interferes with the core functions of the ribosome.

Involvement of Ribosomal Protein L3 in the Binding Site

In addition to the 23S rRNA, ribosomal protein L3 is also a key component of the this compound binding site. tga.gov.aueuropa.eupediatriconcall.com Data indicates that the binding site is in the region of the ribosomal P site and peptidyl transferase center, involving protein L3. tga.gov.aueuropa.eudrugbank.com Mutations in the gene encoding ribosomal protein L3 have been shown to reduce susceptibility to pleuromutilins, further confirming its role in the binding and action of this compound. tga.gov.aueuropa.eu

Inhibition of Bacterial Protein Synthesis Pathways

By binding to the 50S ribosomal subunit, this compound disrupts multiple steps in the bacterial protein synthesis pathway, ultimately leading to the cessation of protein production and inhibition of bacterial growth. tga.gov.aueuropa.eunih.govdrugbank.com

Disruption of Peptidyl Transferase Activity

A primary mechanism of this compound is the inhibition of the peptidyl transferase activity of the ribosome. tga.gov.aueuropa.eunih.govnih.govdrugbank.com The peptidyl transferase center is responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in protein elongation. creative-biolabs.com By binding within the PTC, this compound physically obstructs the proper positioning of the aminoacyl-tRNA substrates, thereby preventing peptide bond formation. nih.gov This direct inhibition of the ribosome's catalytic activity is a major contributor to its bacteriostatic effect. tga.gov.aueuropa.eu

Impact on the Formation and Biogenesis of Active 50S Ribosomal Subunits

This compound, a member of the pleuromutilin (B8085454) class of antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis. patsnap.com A crucial aspect of its mechanism involves disrupting the assembly of the large ribosomal subunit (50S). Evidence indicates that this compound prevents the normal formation of active 50S ribosomal subunits. drugbank.comnih.gov This action is a key differentiator from many other protein synthesis inhibitors.

The process of ribosome biogenesis is a complex and essential pathway for bacterial viability. This compound interferes with this pathway, leading to a bacteriostatic effect against common skin pathogens like Staphylococcus aureus and Streptococcus pyogenes. By binding to the 50S subunit, this compound not only inhibits the enzymatic activity of the ribosome but also appears to hinder the proper maturation and formation of new, functional 50S subunits. dovepress.com This dual inhibitory effect, targeting both translation and 50S subunit formation, distinguishes this compound's mode of action. researchgate.net Research using pulse-chase labeling experiments has confirmed the specific inhibition of 50S subunit biogenesis by this compound. researchgate.net

Comparative Analysis of Ribosomal Binding and Inhibition

Distinct Mode of Action from Other Ribosome-Targeting Antibiotic Classes

This compound's method of inhibiting bacterial protein synthesis is unique when compared to other classes of antibiotics that also target the ribosome. Its binding site is located on the 50S ribosomal subunit within the peptidyl transferase center (PTC), a critical hub for peptide bond formation. patsnap.comdrugbank.com Specifically, the binding site involves the ribosomal protein L3 and domain V of the 23S rRNA, near the ribosomal P-site. drugbank.com

By binding to this unique site, this compound inhibits peptidyl transfer, partially blocks the interaction of transfer RNA (tRNA) at the P-site, and disrupts the formation of active 50S subunits. drugbank.comasm.org This multifaceted mechanism of action distinguishes it from other major classes of ribosome-targeting antibiotics. brieflands.com For instance, while macrolides and this compound both act on the 50S subunit, they bind to different sites, which explains the lack of cross-resistance between them. asm.org This distinct mechanism is a significant advantage, as it minimizes the likelihood of target-specific cross-resistance with other antibiotic classes. nih.govasm.org

Table 1: Comparative Analysis of Ribosomal Binding Sites and Mechanisms

Antibiotic Class Primary Ribosomal Target Binding Site/Mechanism Reference
Pleuromutilins (this compound) 50S Subunit Binds to the peptidyl transferase center (PTC), involving protein L3; inhibits peptidyl transfer, blocks P-site, and prevents 50S subunit formation. drugbank.comnih.gov
Macrolides 50S Subunit Binds to the nascent peptide exit tunnel, inhibiting translocation. asm.orgwikipedia.org
Lincosamides 50S Subunit Binds near the PTC, overlapping with macrolide and streptogramin B binding sites; causes premature dissociation of peptidyl-tRNA. brieflands.comwikipedia.org
Phenicols 50S Subunit Binds to the PTC, blocking the peptidyl transfer step. brieflands.comwikipedia.org
Oxazolidinones 50S Subunit Binds to the A-site of the PTC, preventing the formation of the initiation complex. brieflands.com

| Streptogramins | 50S Subunit | Act synergistically; Streptogramin A inhibits peptide bond formation, while Streptogramin B inhibits protein export by blocking the exit tunnel. | brieflands.comwikipedia.org |

Selective Action on Prokaryotic Ribosomes without Affecting Eukaryotic Ribosomal Protein Synthesis

A key characteristic of this compound's therapeutic utility is its high selectivity for prokaryotic ribosomes over their eukaryotic counterparts. patsnap.combrieflands.com This selectivity ensures that the antibiotic primarily targets bacterial cells, minimizing effects on human cells. patsnap.com The basis for this specificity lies in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. patsnap.comquora.com Although the fundamental process of protein synthesis is similar, the molecular architecture of the ribosomes, including the rRNA and ribosomal proteins that constitute the binding sites for antibiotics, differs significantly. quora.com

This compound binds with high affinity to the bacterial ribosome but does not significantly interact with or inhibit mammalian protein synthesis in eukaryotic ribosomes. brieflands.comnih.gov This selective inhibition is a critical feature, contributing to its profile as an effective antibacterial agent. patsnap.com

Table 2: Mentioned Compound Names

Compound Name
Amoxicillin/clavulanate
Azithromycin
Carbomycin
Ceftriaxone (B1232239)
Cephalexin
Chloramphenicol
Clindamycin (B1669177)
Daptomycin
Erythromycin (B1671065)
Fusidic acid
Levofloxacin
Linezolid
Metronidazole
Mupirocin (B1676865)
Neomycin
Oxazolidinones
Pleuromutilin
Puromycin
Quinupristin/dalfopristin
This compound
Tiamulin (B153960)
Valnemulin (B25052)

Antimicrobial Spectrum and Potency of Retapamulin: in Vitro Characterization

Gram-Positive Bacterial Spectrum

Retapamulin exhibits a broad spectrum of in vitro activity against many Gram-positive organisms. brieflands.comoup.com Its efficacy extends to several clinically significant pathogens, including those that have developed resistance to other classes of antibiotics. ihma.com

Staphylococcus aureus (Methicillin-Susceptible and Methicillin-Resistant Strains)

This compound demonstrates excellent in vitro activity against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. ihma.com Studies have consistently reported low Minimum Inhibitory Concentration (MIC) values, indicating high potency. The MIC required to inhibit 90% of isolates (MIC90) for S. aureus is consistently documented as 0.12 µg/mL. nih.govnih.govasm.org This activity is maintained against S. aureus strains that are resistant to other antimicrobial agents such as mupirocin (B1676865), fusidic acid, erythromycin (B1671065), and quinolones. ihma.comnih.govasm.orgoup.com For instance, this compound has been shown to be active against 94% of mupirocin-resistant S. aureus isolates. nih.gov Even in strains with reduced susceptibility to vancomycin (B549263) or linezolid, this compound generally retains its potency, although resistance has been noted in some linezolid-resistant isolates possessing the cfr gene. nih.govresearchgate.net

StrainNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
S. aureus (Overall)19750.060.120.004–0.5
S. aureus (Methicillin-Susceptible)-0.060.1250.03 - 0.125
S. aureus (Methicillin-Resistant)155-0.12-
S. aureus (Mupirocin-Resistant)16---

Data sourced from multiple studies. brieflands.comnih.govportico.org

Streptococcus pyogenes

This compound is highly potent against Streptococcus pyogenes (Group A Streptococcus). nih.govnih.govnih.gov The MIC90 for S. pyogenes is reported to be as low as ≤0.015 to 0.03 µg/mL. portico.orgnih.gov This potent activity is observed regardless of the isolates' resistance to other antibiotics like macrolides. brieflands.comnih.gov In comparative studies, this compound was found to be significantly more active than other topical agents against S. pyogenes. nih.gov For example, based on MIC90 values, it was at least four-fold more active than mupirocin. nih.gov The MIC range for this compound against S. pyogenes is consistently narrow, from ≤0.015 to 0.12 µg/mL. nih.govnih.gov

StrainNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
S. pyogenes (Overall)19180.030.030.004–0.25
S. pyogenes (Macrolide-Susceptible)-0.0160.030.016 - 0.03
S. pyogenes (Macrolide-Resistant)1870.0160.0160.008 - 0.03

Data sourced from multiple studies. brieflands.comportico.orgnih.gov

Coagulase-Negative Staphylococci (Staphylococcus epidermidis)

This compound demonstrates good in vitro activity against coagulase-negative staphylococci (CoNS), including Staphylococcus epidermidis. oup.comnih.govnih.gov For CoNS, the MIC90 is reported to be 0.06 to 0.12 µg/mL. ihma.comnih.govnih.gov This efficacy is retained against CoNS isolates that are resistant to methicillin (B1676495) or mupirocin. portico.org All tested isolates of CoNS in a global surveillance study were inhibited by ≤ 0.5 μg/mL of this compound.

StrainNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Coagulase-Negative Staphylococci9750.060.06≤0.002–0.5
S. epidermidis--0.12-

Data sourced from multiple studies. portico.orgnih.gov

Other Streptococcal Species (Streptococcus agalactiae, Viridans Group Streptococci, Streptococcus pneumoniae)

The antimicrobial activity of this compound extends to other streptococcal species. oup.comnih.govnih.gov It is highly active against beta-hemolytic streptococci, with MIC90 values for Streptococcus agalactiae (Group B Streptococcus) reported at 0.03 to 0.06 µg/mL. nih.govportico.org The compound is slightly less active against viridans group streptococci, with an MIC90 of 0.12 to 0.25 µg/mL. nih.govportico.org this compound has also shown good activity against Streptococcus pneumoniae, with a reported MIC90 of 0.12 µg/mL. brieflands.comnih.gov

StrainNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
S. agalactiae9410.030.060.008–0.25
Viridans Group Streptococci9300.060.25≤0.002–0.5
S. pneumoniae-0.060.120.03 - 0.12

Data sourced from multiple studies. brieflands.comportico.org

Propionibacterium acnes and Corynebacterium spp.

This compound has demonstrated potent in vitro activity against anaerobic bacteria often associated with skin conditions, such as Propionibacterium acnes (now Cutibacterium acnes). oup.comnih.govbioline.org.br Against 117 clinical isolates of P. acnes, this compound had an MIC90 of 0.25 µg/ml and was effective against strains resistant to other agents like erythromycin and clindamycin (B1669177). nih.gov this compound is also active in vitro against Corynebacterium species. brieflands.comoup.comoup.com

StrainNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Propionibacterium acnes117-0.25-

Data sourced from a 2005 study. nih.gov

Micrococcus spp.

In vitro studies have confirmed that this compound is active against Micrococcus species, which are part of the normal skin flora but can occasionally be opportunistic pathogens. brieflands.comoup.comoup.com

Gram-Negative Bacterial Activity

Activity Against Haemophilus influenzae and Moraxella catarrhalis

This compound demonstrates notable in vitro activity against specific Gram-negative bacteria, particularly Haemophilus influenzae and Moraxella catarrhalis, which are common respiratory pathogens. nih.govbrieflands.comdovepress.com Studies have shown that this compound can effectively inhibit the growth of these organisms. asm.orgnih.gov

For Haemophilus influenzae, the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) has been reported to be 2 µg/mL. asm.orgnih.gov In the case of Moraxella catarrhalis, this compound exhibits even greater potency, with a reported MIC90 of 0.03 µg/mL. asm.orgnih.gov This highlights its potential efficacy against these particular Gram-negative pathogens. oup.comjkscience.org

Limited Efficacy Against Other Gram-Negative Organisms

While effective against H. influenzae and M. catarrhalis, the antimicrobial spectrum of this compound against other Gram-negative bacteria is significantly limited. brieflands.combioline.org.brskintherapyletter.com Research indicates that this compound has minimal to no activity against Enterobacteriaceae and other common Gram-negative bacilli. bioline.org.brasm.org One study that tested 151 enteric Gram-negative bacilli found that this compound had very little in vitro activity against them. asm.org This specificity underscores its targeted application rather than broad-spectrum Gram-negative coverage.

Anaerobic Bacterial Activity

This compound has demonstrated favorable in vitro activity against a range of anaerobic bacteria, which are often involved in skin and soft tissue infections. nih.govdovepress.comtga.gov.au

Activity Against Gram-Positive Anaerobic Cocci

This compound shows good activity against Gram-positive anaerobic cocci. brieflands.combrieflands.com In one study, all investigated strains of anaerobic Gram-positive cocci were inhibited by this compound at a concentration of ≤2 mg/L, with the exception of a single Ruminococcus spp. strain. oup.comoup.com Specifically, all strains of Finegoldia magna were inhibited by ≤0.125 mg/L of this compound. oup.com Furthermore, this compound was found to be more active than comparators like clindamycin, metronidazole, and ceftriaxone (B1232239) against these organisms. oup.comnih.gov

Activity Against Prevotella spp., Porphyromonas spp., and Fusobacterium spp.

This compound is also potent against several Gram-negative anaerobic bacilli commonly associated with various infections. jkscience.orgbioline.org.br Studies have shown that it is as effective as co-amoxiclav, imipenem, metronidazole, and clindamycin against Prevotella spp., Porphyromonas spp., and Fusobacterium spp. jkscience.orgbioline.org.brbrieflands.com

Specifically, one study reported that a concentration of 0.25 mg/L of this compound was sufficient to inhibit all tested strains of Prevotella spp. and Porphyromonas spp. oup.com For Fusobacterium nucleatum, all strains were inhibited at a concentration of 2 mg/L. oup.com However, two multiresistant strains of Fusobacterium varium required a higher concentration of 8 mg/L for inhibition. oup.com

In Vitro Susceptibility Studies and Minimum Inhibitory Concentrations (MICs)

The in vitro susceptibility of various bacteria to this compound has been extensively evaluated through the determination of Minimum Inhibitory Concentrations (MICs). These studies confirm the potent activity of this compound against key pathogens in skin and soft tissue infections while also defining its spectrum of activity. The reference agar (B569324) dilution method (M11-A6) established by the Clinical and Laboratory Standards Institute (CLSI) is a standard method used for these determinations. oup.comoup.comnih.gov

The MIC is a critical measure, defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. oup.com For this compound, MIC values are typically low for susceptible organisms, indicating high potency. For instance, against Staphylococcus aureus and Streptococcus pyogenes, the MIC ranges are reported to be 0.03 to 0.25 µg/mL and 0.008 to 0.03 µg/mL, respectively. bioline.org.brresearchgate.net

A global surveillance program has provided extensive data on this compound's in vitro activity. nih.gov This program, along with other published studies, has established a range of MIC90 values for common pathogens. nih.govportico.org For example, the MIC90 for S. aureus is consistently reported as 0.12 µg/mL. nih.govnih.gov

The following tables provide a summary of this compound's in vitro activity against various bacteria based on reported MIC values.

Table 1: this compound MICs for Gram-Negative Bacteria

Organism MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Haemophilus influenzae - 2 asm.orgnih.gov -

Table 2: this compound MICs for Anaerobic Bacteria

Organism/Group MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Gram-Positive Anaerobic Cocci - ≤2 oup.com -
Finegoldia magna ≤0.125 oup.com ≤0.125 oup.com -
Prevotella spp. - ≤0.25 oup.com -
Porphyromonas spp. - ≤0.25 oup.com -
Fusobacterium nucleatum - ≤2 oup.com -

Bacteriostatic and Bactericidal Properties at Elevated Concentrations

This compound's antimicrobial action is primarily characterized as bacteriostatic, meaning it inhibits the growth and reproduction of bacteria. ijdvl.com However, at significantly elevated concentrations, it can exhibit bactericidal (bacteria-killing) activity. ijdvl.comjkscience.orgbrieflands.comvirginia.edudrugbank.comnih.gov This transition from bacteriostatic to bactericidal is a key feature of its in vitro profile.

The distinction between these two properties is quantified by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. asm.orgasm.org For this compound, the MBC is substantially higher than its MIC against key pathogens like Staphylococcus aureus and Streptococcus pyogenes, with reports suggesting the MBC can be 512 to 1024 times greater than the MIC. jkscience.org Some sources even indicate the MBC is 1,000 times higher than the MIC. brieflands.comvirginia.edudrugbank.comnih.gov

Detailed studies have established specific MBC values for various bacteria. Research has shown that for S. aureus, the MBC90 (the MBC required to kill 90% of the tested strains) is 128 µg/ml, while for coagulase-negative staphylococci and S. pyogenes, the MBC90 values are 64 µg/ml and 16 µg/ml, respectively. asm.orgnih.gov In one study, the bactericidal concentration of this compound against S. epidermidis and S. pyogenes isolates was found to be in the range of 0.5 to 8 µg/ml, whereas against S. aureus isolates, MBCs were ≥16 μg/ml, indicating a more pronounced bacteriostatic effect against this particular species in that analysis. nih.gov

The relationship between the MIC and MBC is a critical parameter in defining an antibiotic's cidal activity. The high MBC-to-MIC ratios for this compound confirm its predominantly bacteriostatic nature at standard concentrations. asm.orgnih.gov

Table 1: Minimum Bactericidal Concentration (MBC) of this compound for Key Bacterial Species

Bacterial SpeciesMBC90 (µg/ml)MBC Range (µg/ml)
Staphylococcus aureus128 asm.orgnih.gov≥16 nih.gov
Coagulase-negative staphylococci64 asm.orgnih.gov-
Staphylococcus epidermidis-0.5 - >16 nih.gov
Streptococcus pyogenes16 asm.orgnih.gov0.5 - 8 nih.gov
Escherichia coli500 -

Table 2: Ratio of Minimum Bactericidal Concentration to Minimum Inhibitory Concentration (MBC/MIC) for this compound

Bacterial SpeciesMIC90 (µg/ml)MBC90 (µg/ml)MBC90/MIC90 Ratio
Staphylococcus aureus0.12 asm.orgnih.gov128 asm.orgnih.gov1,024 asm.orgnih.gov
Coagulase-negative staphylococci0.12 asm.org64 asm.orgnih.gov512 asm.orgnih.gov
Streptococcus pyogenes0.06 asm.org16 asm.orgnih.gov256 asm.orgnih.gov

Time-kill curve studies, which measure the rate of bacterial killing over time, further illuminate the bactericidal potential of this compound at higher concentrations. mdpi.comfrontiersin.orgresearchgate.net These analyses demonstrate that the extent of bacterial killing is dependent on the concentration of the antibiotic. mdpi.com For example, against certain strains of Methicillin-resistant Staphylococcus aureus (MRSA), this compound has demonstrated a bactericidal effect at concentrations of two to four times the MIC. mdpi.com

Mechanisms of Bacterial Resistance to Retapamulin

Ribosomal Target Modification Mechanisms

Retapamulin exerts its antibacterial effect by binding specifically to the 50S ribosomal subunit, particularly in the region of the peptidyl transferase center (PTC) brieflands.comjkscience.orgnih.govpatsnap.com. This binding inhibits peptidyl transferase activity, partially blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits, thereby inhibiting bacterial protein synthesis through multiple mechanisms . Resistance can arise from alterations to this ribosomal target, either through mutations in the rRNA or changes in the ribosomal proteins, which directly interfere with antibiotic binding and peptide bond formation brieflands.com.

Mutational resistance to this compound primarily impacts the 50S ribosomal subunit brieflands.com. This compound binds to domain V of the 23S rRNA within the 50S ribosomal subunit jkscience.orgnih.gov. Mutations within this conserved region of the ribosome, or in multi-copy ribosomal RNA (rrn) operons, can lead to reduced susceptibility brieflands.com.

Mutations in the rplC gene, which encodes ribosomal protein L3, are a significant mechanism of resistance to pleuromutilins, including this compound brieflands.comjkscience.orgasm.orgresearchgate.netbioline.org.broup.comresearchgate.netnih.gov. Studies have shown a stepwise reduction in pleuromutilin (B8085454) susceptibility that correlates with the stepwise acquisition of mutations in rplC jkscience.orgbioline.org.br. For instance, in Staphylococcus aureus, the L3 S158 mutation in rplC has been observed to promote resistance to tiamulin (B153960) by altering the conformation of the antibiotic binding site brieflands.com.

Stepwise mutations in rplC can confer higher levels of resistance compared to single mutations researchgate.net. Prolonged exposure of S. aureus strains to this compound in multi-step passage experiments has resulted in increased minimum inhibitory concentrations (MICs), which, in some instances, correlated with the presence of two mutations in rplC asm.org. Despite this, target-specific resistance to this compound is generally slow to emerge, partly due to the requirement for multiple mutations (e.g., three mutations) to achieve a significant effect on activity, and the associated fitness cost of these mutations to the bacteria asm.org. One study noted a first-step mutation in the rplC gene in an S. aureus isolate, but this was not linked to a phenotypic reduction in this compound susceptibility, as the MIC remained low at 0.25 mg/L oup.com.

The cfr gene, often found on plasmids, is a significant determinant of multidrug resistance brieflands.com. This gene encodes an enzyme, Cfr rRNA methyltransferase, which modifies the adenine (B156593) residue at position 2503 (A2503) in the enzymatic center of the 23S rRNA brieflands.comjkscience.orgoup.comoup.comnih.govpnas.org. This site is a crucial binding region for several classes of antibiotics nih.gov.

The presence of the cfr gene in bacterial cells confers a multidrug resistance phenotype known as PhLOPS, which encompasses resistance to phenicols, lincosamides, macrolides, oxazolidinones, pleuromutilins, and streptogramin A brieflands.comjkscience.orgoup.comoup.comnih.govpnas.org. The Cfr-mediated methylation at A2503 directly or indirectly interferes with antibiotic binding by causing a conformational shift in the A2503 nucleotide nih.gov. This mechanism of cross-resistance, particularly in staphylococci, is considered an emerging global health threat due to its broad impact on several important antimicrobial classes brieflands.com.

Propensity for Resistance Selection: In Vitro Studies

In vitro studies consistently indicate that this compound has a low potential for the selection of resistant mutants brieflands.comskintherapyletter.combioline.org.brasm.orgportico.orgnih.govscilit.comresearchgate.netnih.gov. If resistance does develop, it is typically a slow and gradual process bioline.org.brnih.govscilit.com.

Multistep resistance selection studies, where bacterial strains are serially passaged in the presence of sub-inhibitory concentrations of this compound, have provided insights into this propensity. For example, in a study involving four MRSA strains with an initial this compound MIC of 0.25 µg/mL, the final MIC after 55 passages increased to 8 µg/mL for three strains and 4 µg/mL for the remaining strains brieflands.com. This demonstrates the potential for mutational resistance affecting the 50S ribosomal subunit, albeit through a gradual increase in MIC. brieflands.com

This compound has demonstrated the lowest rate of spontaneous mutations in single-step passaging experiments and the lowest parent and selected mutant MICs in multistep passaging when compared to other tested drugs against Staphylococcus aureus and Streptococcus pyogenes strains that yielded resistant clones bioline.org.brnih.govscilit.com. The highest this compound MIC observed from serial passage of S. aureus and S. pyogenes in sub-minimum inhibitory concentrations (sub-MICs) was 2 µg/mL . Notably, no development of resistance was observed during treatment with this compound in clinical study programs .

Specific in vitro studies highlight this compound's low propensity to select for resistance in S. pyogenes and S. aureus bioline.org.brasm.orgportico.orgnih.govscilit.com. Both single-step and multistep studies support this observation jkscience.orgbioline.org.br.

In passage studies, the increase in this compound MICs for S. aureus was minimal. For three S. aureus strains, the MICs increased only two to fourfold, reaching 0.12 µg/mL after 55 passages asm.org. Similarly, for S. pyogenes 257, the this compound MIC increased from 0.016 µg/mL to 0.06 µg/mL, representing a fourfold increase asm.org. The frequency of spontaneous resistance to this compound in S. aureus WCUH29 and S. pyogenes 257 was found to be exceptionally low, with no resistant colonies observed at 4x and 10x the MIC, indicating frequencies of <5.0 × 10⁻⁹ and <2.6 × 10⁻⁹, respectively asm.org.

Table 1: Changes in this compound MICs in Multistep Resistance Selection Studies

Organism/StrainInitial MIC (µg/mL)Final MIC (µg/mL) at Passage 55Fold IncreaseCitation
MRSA (3 strains)0.25832 brieflands.com
MRSA (1 strain)0.25416 brieflands.com
S. aureus (n=3)-0.122-4 asm.org
S. pyogenes 2570.0160.064 asm.org

Table 2: Frequency of Spontaneous Resistance to this compound

Organism/StrainConcentration TestedFrequency of ResistanceCitation
S. aureus WCUH294x MIC, 10x MIC< 5.0 × 10⁻⁹ asm.org
S. pyogenes 2574x MIC, 10x MIC< 2.6 × 10⁻⁹ asm.org

Gradual Development of Resistance when it Occurs

Bacterial resistance to this compound has been observed to develop gradually through a multistep process following exposure to sub-lethal concentrations of the antibiotic. brieflands.combioline.org.br In in vitro studies, serial passaging of Staphylococcus aureus (MRSA) strains in the presence of this compound, starting with an initial Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, led to a progressive increase in MIC values. brieflands.comasm.org For instance, after 55 passages, the final MIC reached 8 µg/mL for three of the tested strains and 4 µg/mL for the remaining strain. brieflands.com

This gradual increase in MIC suggests the potential for mutational resistance, primarily involving alterations within the 50S ribosomal subunit, the target of this compound. brieflands.comasm.org The development of resistance is characterized as slow and gradual, requiring more passages and occurring at a lower magnitude compared to resistance development against other topical agents such as mupirocin (B1676865) or fusidic acid. bioline.org.brasm.orgdovepress.comvirginia.edunih.govskintherapyletter.comscilit.com The highest this compound MIC reported from serial passage studies of S. aureus and Streptococcus pyogenes in sub-inhibitory concentrations was 2 µg/ml. tga.gov.au

The main mechanism identified for reduced this compound susceptibility in vitro involves mutations in the ribosomal protein L3, encoded by the rplC gene. bioline.org.brasm.orgvirginia.edutga.gov.auasm.orgjkscience.org These mutations can occur in a stepwise fashion, with first- and second-step mutations typically causing a slight (4- to 32-fold) increase in this compound MICs. asm.org

Table 1: Increase in this compound MICs in MRSA Strains After Multistep Passaging

MRSA StrainInitial MIC (µg/mL)Final MIC at Passage 55 (µg/mL) brieflands.com
Strain 10.258
Strain 20.258
Strain 30.258
Strain 40.254

Cross-Resistance Profiles with Other Antibiotic Classes

This compound's distinct mode of action generally results in a low potential for target-specific cross-resistance with other established classes of antibacterial agents. dovepress.comtga.gov.aujkscience.orgresearchgate.netoup.comresearchgate.netnih.govpatsnap.comeuropa.euasm.org This differentiation stems from its unique interaction with the bacterial ribosome, setting it apart from other protein synthesis inhibitors. brieflands.comdovepress.comvirginia.edutga.gov.auasm.orgpatsnap.comeuropa.eunih.gov

This compound has demonstrated retained activity against bacterial isolates that are resistant to a wide range of other antibiotic classes. These include β-lactams, macrolides, ketolides, fusidic acid, mupirocin, azithromycin, levofloxacin, quinolones, vancomycin (B549263), and other protein synthesis inhibitors. brieflands.comdovepress.comvirginia.eduskintherapyletter.comtga.gov.auresearchgate.netresearchgate.netasm.orgportico.orgoup.com For instance, it exhibits high efficacy against S. aureus isolates resistant to erythromycin (B1671065), mupirocin, and oxacillin, as well as against coagulase-negative staphylococci resistant to mupirocin and oxacillin. dovepress.com Furthermore, this compound maintains potent in vitro activity against methicillin-resistant S. aureus (MRSA) strains. brieflands.comvirginia.eduoup.com

This compound selectively inhibits bacterial protein synthesis by binding to a unique site on the 50S subunit of the bacterial ribosome. brieflands.comvirginia.edutga.gov.aupatsnap.comeuropa.euasm.orgnih.gov This specific binding site involves ribosomal protein L3 and is situated within the region of the ribosomal P site and peptidyl transferase center. brieflands.comtga.gov.aueuropa.eunih.gov By interacting with this distinct site, pleuromutilins like this compound inhibit peptidyl transfer, partially block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits, thereby inhibiting bacterial protein synthesis through multiple mechanisms. brieflands.comtga.gov.aueuropa.eunih.gov

This unique mechanism of action is critical because it minimizes the potential for target-specific cross-resistance with other antibiotic classes that also target the ribosome but bind at different sites, such as macrolides, lincosamides, phenicols, oxazolidinones, and streptogramins. brieflands.comdovepress.comtga.gov.auasm.orgjkscience.orgresearchgate.netoup.comresearchgate.netnih.govpatsnap.comeuropa.eu

Despite the generally low potential for cross-resistance, epidemiological findings indicate that this compound-resistant isolates can frequently exhibit cross-resistance with linezolid. brieflands.comresearchgate.net This observed cross-resistance is often mediated by the cfr gene, which encodes for an rRNA methyltransferase. brieflands.combioline.org.brtga.gov.aujkscience.org The cfr gene confers a multidrug resistance phenotype by methylating the adenine residue at position 2503 in the enzymatic center of the 23S rRNA. This modification affects the binding site for several antibiotic classes, including phenicols, lincosamides, oxazolidinones (such as linezolid), pleuromutilins, and streptogramin A. brieflands.combioline.org.brtga.gov.aujkscience.orgasm.org

Additionally, mutations in ribosomal protein L3 have been associated with resistance to both pleuromutilins, like this compound and tiamulin, and oxazolidinones, such as linezolid, due to the overlapping nature of their binding sites within the peptidyl transferase center. brieflands.comasm.orgmdpi.com

Epidemiology of this compound Resistance from In Vitro Surveillance Data

Data regarding the worldwide prevalence of this compound resistance among clinical isolates of Gram-positive cocci are reported as scanty. brieflands.comresearchgate.net When observed, resistance rates typically range from less than 1% to 2.6%. brieflands.comresearchgate.net Most studies report negligible this compound resistance rates among MRSA isolates, even those that demonstrate resistance to other antibiotics, including vancomycin, linezolid, mupirocin, and fusidic acid. brieflands.comresearchgate.net

Global surveillance programs have investigated the in vitro activity of this compound against a broad spectrum of clinical isolates. portico.org In such programs, over 99% of more than 16,000 S. aureus or S. pyogenes isolates tested in in vitro studies and clinical trials were inhibited by a this compound concentration of <2 µg/mL. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established an epidemiological cut-off value for wild-type susceptibility of 0.5 mg/L for this compound against S. aureus. oup.com

Structural Biology and Structure Activity Relationship Sar of Retapamulin and Pleuromutilins

Pleuromutilin (B8085454) Core Structure and Semisynthetic Modifications

The journey of retapamulin begins with its natural precursor, pleuromutilin, a diterpenoid compound first isolated from fungi of the Clitopilus genus (formerly Pleurotus). brieflands.comwikipedia.org Pleuromutilin possesses a distinctive tricyclic 5-6-8 core structure known as the mutilin (B591076) core, along with a glycolic ester side chain at the C-14 position. mdpi.comescholarship.orgresearchgate.net This foundational scaffold serves as the starting point for a host of semisynthetic derivatives designed to improve upon the modest in vitro activity of the parent compound. researchgate.net

Extensive research has demonstrated that modifications, particularly at the C-14 side chain, are a highly effective strategy for enhancing antibacterial activity. asm.orgresearchgate.netnih.gov This has led to the development of several clinically significant pleuromutilin derivatives, including tiamulin (B153960) and valnemulin (B25052) for veterinary use, and this compound and lefamulin (B1674695) for human medicine. brieflands.comwikipedia.orgmdpi.combiorxiv.org These modifications often involve replacing the glycolic acid side chain with other acyl residues, such as basic thioether side chains, which have been shown to markedly improve antibacterial potency. asm.orgresearchgate.net

Significance of Structural Modifications for Antimicrobial Activity

The antimicrobial power of this compound and other pleuromutilin derivatives is not merely a function of their core structure but is significantly amplified by strategic chemical alterations. These modifications fine-tune the molecule's interaction with its ribosomal target, leading to enhanced inhibitory effects.

Influence of the Thioether Group at the C-22 Position

A key innovation in the development of potent pleuromutilin antibiotics was the introduction of a thioether group at the C-22 position of the C-14 side chain. asm.orgresearchgate.netnih.gov Structure-activity relationship (SAR) studies have consistently shown that the presence of this thioether linkage is crucial for enhancing antibacterial activity. asm.orgresearchgate.netresearchgate.netnih.gov This modification is a hallmark of clinically relevant pleuromutilins, including this compound, tiamulin, and valnemulin. researchgate.netfrontiersin.org Derivatives containing a thioether substituent generally exhibit more potent activity against Gram-positive bacteria compared to their sulfoxide-type counterparts. researchgate.netfrontiersin.org

Role of Modifications at the C-14 Side Chain (e.g., Glycolic Acid Chain)

The C-14 side chain of the pleuromutilin scaffold is the most extensively modified position and represents the most promising avenue for enhancing antibacterial activity and improving properties like water solubility. asm.orgnih.govmdpi.comfrontiersin.orgoup.com The replacement of the original glycolic acid chain has led to the discovery of numerous derivatives with significantly improved antimicrobial profiles. asm.orgresearchgate.net For instance, the creation of tiamulin and valnemulin resulted from molecular modifications at this very chain. asm.orgresearchgate.net this compound itself features a [(1R,3s,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]sulfanyl]acetyl side chain, a modification that contributes to its potent activity against key skin pathogens like Staphylococcus aureus and Streptococcus pyogenes. asm.org The C-14 extension of pleuromutilin derivatives extends towards the P-site of the ribosome, sterically hindering the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation. mdpi.commdpi.comnih.gov

X-ray Crystallographic Analysis of Ribosome-Retapamulin Complexes

The precise mechanism by which this compound and its analogs inhibit bacterial protein synthesis has been illuminated by high-resolution X-ray crystallographic studies of these antibiotics bound to the bacterial ribosome. These studies provide an atomic-level view of the drug-target interaction, revealing the critical contacts and conformational changes that underpin their inhibitory action.

Atomic-Level Interactions at the Peptidyl Transferase Center

This compound and other pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. brieflands.comnih.govpatsnap.combiorxiv.orgnih.gov This is the active site responsible for catalyzing the formation of peptide bonds, the fundamental step in protein synthesis. patsnap.comweizmann.ac.il

Crystal structures of the Deinococcus radiodurans large ribosomal subunit complexed with this compound and other derivatives show that the tricyclic core of the antibiotic binds within a hydrophobic pocket near the A-site of the PTC. mdpi.compnas.orgnih.gov The C-14 side chain extends into the P-site, directly interfering with the placement of tRNA molecules. mdpi.commdpi.compnas.orgnih.gov A crucial interaction involves a hydrogen bond network with the nucleotide G2061, which engages the essential keto group of the pleuromutilin molecule. pnas.orgnih.gov Beyond this, the interactions of the C-14 extension with the ribosome are primarily minor hydrophobic contacts, which explains the PTC's tolerance for diversity in this part of the antibiotic. pnas.orgnih.gov This unique binding mode, which is distinct from other ribosome-targeting antibiotics like macrolides and lincosamides, is responsible for the lack of cross-resistance. brieflands.comasm.orgasm.org

Induced-Fit Mechanisms in Ribosomal Binding and Conformational Rearrangements

The binding of this compound to the ribosome is not a simple lock-and-key mechanism but rather a dynamic process involving an induced-fit mechanism. pnas.orgnih.govpnas.org The inherent flexibility of the ribosome is exploited by the antibiotic to achieve a tight and efficient binding mode. pnas.orgnih.gov Upon binding, significant conformational rearrangements occur in the rRNA, most notably in nucleotides U2506 and U2585. pnas.org

The conformational shift of U2506 effectively seals the binding pocket around the tricyclic core of the pleuromutilin, stabilizing the interaction through hydrophobic contacts. pnas.org This induced fit tightens the binding of the drug and is consistent with the slow dissociation rate of this compound from S. aureus ribosomes. pnas.org This dynamic interaction highlights a sophisticated interplay between the small molecule inhibitor and the large ribosomal machinery, leading to potent inhibition of a fundamental cellular process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pleuromutilin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational tool used to guide the rational design and optimization of new pleuromutilin derivatives. By establishing a mathematical correlation between the chemical structure of compounds and their biological activity, QSAR models can predict the efficacy of novel, unsynthesized analogues, thereby streamlining the drug discovery process.

Both 2D and 3D-QSAR models have been successfully developed for pleuromutilin derivatives. mdpi.comnih.gov A 2D-QSAR model, for instance, can establish a relationship between physicochemical properties and antibacterial activity through linear or non-linear equations. mdpi.com In one significant study, researchers collected a large dataset of 955 Minimum Inhibitory Concentration (MIC) values for various pleuromutilin derivatives to build robust QSAR models. mdpi.comnih.gov This effort resulted in a 2D-QSAR model with a predictive accuracy of 80% and a highly predictive 3D-QSAR model. The 3D model, developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), showed a strong correlation between the 3D structural features of the molecules and their antibacterial activity against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

Key statistical parameters validate the predictive power of these models. For example, a 3D-QSAR model yielded a non-cross-validated correlation coefficient (r²) of 0.9836 and a cross-validated correlation coefficient (q²) of 0.7986, indicating a high degree of reliability. mdpi.comnih.gov Such models provide visual and quantitative insights into the structural features that enhance or diminish antibacterial potency. For example, 3D-QSAR contour maps can indicate regions where bulky groups might decrease activity or where electronegative groups could be beneficial for inhibiting bacterial growth. mdpi.com

The practical utility of these models has been confirmed through synthesis. Based on predictions from their established QSAR models, scientists designed and synthesized novel pleuromutilin derivatives with thiol-functionalized side chains. One of the resulting compounds demonstrated exceptionally high activity against both S. aureus and MRSA, with MIC values below 0.0625 µg/mL, thus validating the predictive accuracy of the QSAR approach. mdpi.comnih.gov

Table 1: Statistical Parameters of a 3D-QSAR Model for Pleuromutilin Derivatives This table presents data from a study that developed QSAR models based on a dataset of 955 MIC values.

ParameterValueDescriptionReference
q² (Cross-validated) 0.7986Indicates the internal predictive ability of the model. mdpi.comnih.gov
r² (Non-cross-validated) 0.9836Represents the correlation between the predicted and actual activities for the training set of compounds. mdpi.comnih.gov
Number of Compounds in Dataset 955The total number of derivative MIC values used to build and validate the model. mdpi.comnih.gov
Model Type 3D-QSARA model that considers the three-dimensional structure of the molecules. mdpi.comnih.gov

Design and Synthesis of Novel this compound Analogues and Pleuromutilin Derivatives

The core strategy for creating novel this compound analogues and pleuromutilin derivatives centers on the chemical modification of the C-14 side chain of the diterpene mutilin scaffold. mdpi.comnih.gov This approach has been extensively explored, leading to thousands of new compounds with varied antibacterial profiles. researchgate.net The natural product pleuromutilin itself has only modest antibacterial activity, but modifications to its C-14 glycolic acid side chain have yielded highly potent drugs, including this compound, tiamulin, valnemulin, and the systemic agent lefamulin. mdpi.comtandfonline.commdpi.com

Synthesis generally begins with pleuromutilin, which is isolated from the fermentation of fungi like Pleurotus mutilus. mdpi.commdpi.com A versatile intermediate, pleuromutilin tosylate, is often prepared, which allows for the subsequent introduction of various side chains through displacement reactions with N-, O-, and S-nucleophiles. nih.gov This has enabled the incorporation of a wide array of functional groups and heterocyclic rings.

Key structural modifications that have proven successful include:

Thioether Linkages: The introduction of a thioether group in the C-14 side chain is a cornerstone of pleuromutilin drug design and is known to dramatically enhance antibacterial activity. mdpi.comresearchgate.net

Nitrogen Heterocycles: Incorporating nitrogen-containing rings such as piperazine, pyrimidine (B1678525), and benzoxazole (B165842) has led to derivatives with potent activity against drug-sensitive and drug-resistant bacteria. tandfonline.comtandfonline.comresearchgate.nettandfonline.com For example, derivatives with a pyrimidine moiety showed excellent activity against MRSA. researchgate.net

Amine Functionalities: The addition of basic amine groups, particularly tertiary amines, is another strategy to improve potency. mdpi.comtandfonline.com Novel derivatives containing alkylamine and nitrogen heterocycle combinations have yielded compounds with outstanding activity against MRSA (MIC = 0.0625 µg/mL). tandfonline.comresearchgate.net

Urea (B33335)/Thiourea (B124793) Groups: Researchers have also synthesized derivatives containing urea or thiourea functionalities, with some compounds showing excellent activity against S. aureus. nih.gov

These synthetic efforts are aimed at optimizing the interaction of the C-14 side chain with the peptidyl transferase center (PTC) of the bacterial ribosome, the molecular target of this antibiotic class. mdpi.com

Table 2: Examples of Novel Pleuromutilin Derivatives and Their In Vitro Activity This table showcases a selection of synthesized derivatives with different C-14 side chain modifications and their corresponding antibacterial efficacy against key pathogens.

Derivative TypeC-14 Side Chain MoietyPathogenMIC (µg/mL)Reference
Thiol-Functionalized Dihydroquinolin-oneMRSA< 0.0625 mdpi.com
Nitrogen Heterocycle + Alkylamine Nitrogen HeterocycleMRSA (ATCC 43300)0.0625 tandfonline.com
Urea-Functionalized Phenyl-ureaS. aureus (ATCC 29213)< 0.0625 nih.gov
Benzoxazole-Containing Substituted BenzoxazoleMRSA (ATCC 43300)0.125 tandfonline.com
Pyrimidine-Containing 4,6-Diamino-pyrimidineMRSA- researchgate.net

Note: A specific MIC value for the pyrimidine derivative against MRSA was not provided in the abstract, but it was noted for its excellent activity.

Strategies for Enhanced Antimicrobial Activity and Expanded Spectrum

A primary goal in the design of new pleuromutilin derivatives is to enhance their potency against target pathogens, particularly resistant strains like MRSA, and to expand their spectrum of activity to include Gram-negative bacteria.

Enhancing Activity Against Gram-Positive Bacteria: Structure-activity relationship (SAR) studies have consistently shown that the C-14 side chain is the most critical site for modification to boost potency. researchgate.net The presence of a thioether bond and a basic group in this side chain are key determinants of enhanced antibacterial activity. mdpi.com Introducing various heterocyclic rings, such as those containing polar groups, can also improve efficacy. researchgate.net For instance, linking the mutilin core to sulfonamides via a piperazinyl and thioether linkage was shown to improve both biological activity and water solubility. tandfonline.com The strategic introduction of fluorine atoms is another approach used in drug design to potentially enhance metabolic stability and binding affinity. mdpi.com

Expanding the Spectrum to Gram-Negative Bacteria: Pleuromutilins like this compound are typically inactive against Gram-negative bacteria, largely due to the presence of efflux pumps like AcrAB-TolC that expel the drug from the cell. mdpi.com A promising strategy to overcome this is to increase the number of primary amine groups and positive charges on the molecule. mdpi.commdpi.com This modification is thought to improve the drug's uptake and accumulation within Gram-negative bacteria. Following this strategy, researchers have developed novel pleuromutilin-polyamine conjugates. Some of these conjugates, which incorporate a longer-chain triamine or spermine (B22157) at C-22, have demonstrated activity against both the Gram-positive S. aureus and the Gram-negative Escherichia coli. mdpi.commdpi.com Another approach involves modifying the tricyclic core of the mutilin scaffold itself, which has shown promise in creating "extended spectrum pleuromutilins" (ESPs). nih.gov

Development of Systemic Pleuromutilin Derivatives (e.g., Lefamulin)

While early pleuromutilins were limited to veterinary or topical human use (like this compound), the rise of antimicrobial resistance created an urgent need for new classes of systemic antibiotics. nih.govoup.com This spurred the development of lefamulin (formerly BC-3781), the first pleuromutilin antibiotic approved for systemic use in humans, available in both intravenous (IV) and oral formulations. nih.govoup.comcontagionlive.com

Developed by Nabriva Therapeutics, lefamulin was approved by the U.S. FDA in 2019 for treating community-acquired bacterial pneumonia (CABP). oup.comingentaconnect.comfrontiersin.org Its development marks a significant milestone for the pleuromutilin class, demonstrating that the scaffold can be modified for safe and effective systemic administration. nih.gov Lefamulin retains the class's unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosome. nih.govcontagionlive.com This unique target results in a low potential for cross-resistance with other major antibiotic classes. nih.govnih.gov

Lefamulin exhibits a broad spectrum of activity that is highly relevant for respiratory infections. It is potent against typical CABP pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as atypical pathogens such as Mycoplasma pneumoniae and Legionella pneumophila. nih.govbsac-conference.com Crucially, its spectrum also includes an expanded list of challenging Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov Furthermore, in vitro data show its activity extends to multidrug-resistant pathogens responsible for sexually transmitted infections, including Neisseria gonorrhoeae and Mycoplasma genitalium. nih.govcontagionlive.com

Compound Name Index

Biochemical and Molecular Biological Characterization of Retapamulin Interaction

High-Affinity Ribosomal Binding Kinetics

The potent antimicrobial activity of retapamulin is fundamentally linked to its high-affinity binding to the bacterial ribosome. asm.org This strong interaction ensures effective inhibition of protein synthesis, which is the primary mechanism of its antibacterial action. asm.orgoup.com

Determination of Dissociation Constants (Kd)

The affinity of this compound for bacterial ribosomes has been quantified through the determination of its dissociation constant (Kd). Studies have shown that this compound binds to ribosomes from both Staphylococcus aureus and E. coli with a Kd of approximately 3 nM. asm.orgmedchemexpress.com This low dissociation constant signifies a very strong and stable interaction between the drug and its ribosomal target. asm.orgmedchemexpress.com The high binding affinity is a key factor contributing to the potent in vitro activity of this compound against various bacterial pathogens. asm.org

Table 1: Dissociation Constant (Kd) of this compound for Bacterial Ribosomes

Bacterial Species Dissociation Constant (Kd)
Staphylococcus aureus ~3 nM asm.orgmedchemexpress.com
E. coli ~3 nM asm.orgmedchemexpress.com

Characterization of On-Rate and Off-Rate Kinetics

The kinetics of this compound binding to bacterial ribosomes, specifically the on-rate (k-on) and off-rate (k-off), have been investigated using competitive filter-binding assays with a radiolabeled pleuromutilin (B8085454) derivative. nih.gov These studies provide a more detailed understanding of the binding interaction beyond the equilibrium state described by the dissociation constant.

The on-rate describes how quickly the drug binds to its target, while the off-rate indicates how long the drug remains bound. xantec.comenzymlogic.com A slow off-rate, in particular, can contribute to a prolonged duration of action. xantec.com Kinetic data for this compound binding to E. coli and S. aureus ribosomes reveal a prolonged off-rate from S. aureus ribosomes, which is consistent with an induced-fit binding mechanism. nih.govpnas.org This suggests that the initial binding of this compound induces a conformational change in the ribosome, leading to a tighter and more stable complex. pnas.org

Table 2: Kinetic Parameters of this compound Binding to Bacterial Ribosomes

Bacterial Species On-Rate (k-on) (μM⁻¹ min⁻¹) Off-Rate (k-off) (min⁻¹)
E. coli 0.08 ± 0.01 nih.gov 0.17 ± 0.01 nih.gov
S. aureus 0.11 ± 0.02 nih.gov 0.05 ± 0.01 nih.gov

In Vitro Protein Synthesis Assays

The inhibitory effect of this compound on bacterial protein synthesis has been demonstrated through various in vitro assays. These experiments directly measure the impact of the compound on the translational machinery.

Inhibition of Bacterial Coupled Transcription/Translation in S30 Lysates

This compound has been shown to be a potent inhibitor of protein synthesis in a bacterial coupled transcription/translation assay using E. coli S30 lysates. nih.gov This system, which contains the necessary components for both transcription and translation, allows for the measurement of gene expression, often using a luciferase reporter gene. nih.gov In such assays, this compound effectively inhibits the production of the reporter protein, with a reported 50% inhibitory concentration (IC50) of 0.33 ± 0.02 μM in lysates from erythromycin-susceptible E. coli. nih.gov While this assay doesn't definitively separate effects on transcription from translation, the known mechanism of pleuromutilins points to a direct inhibition of the translation process. nih.gov

Interference with Cell-Free Protein Synthesis and Formylmethionine-Puromycin Synthesis

Consistent with the mechanism of other pleuromutilin derivatives, this compound interferes with cell-free protein synthesis. asm.org Early studies with related compounds demonstrated inhibition of the synthesis of formylmethionine-puromycin, a model reaction for the formation of the first peptide bond. asm.org This indicates that this compound, like other pleuromutilins, inhibits the peptidyl transferase activity of the ribosome. asm.org Furthermore, this compound has been found to partially inhibit the binding of the initiator tRNA, fMet-tRNA, to the ribosomal P-site, suggesting it interferes with the binding of the tRNA substrate. asm.orgnih.gov This partial inhibition is intriguing and suggests a non-competitive, allosteric component to the inhibition of tRNA binding. nih.govresearchgate.net

Ribosomal Footprinting Experiments to Delineate Binding Sites

Ribosomal footprinting is a powerful technique used to identify the specific binding site of a molecule on the ribosome. This method has been instrumental in delineating the interaction of this compound with its ribosomal target.

Experiments have shown that this compound specifically stalls ribosomes at the translation initiation sites of open reading frames (ORFs). nih.gov When E. coli cells are briefly treated with this compound, ribosome footprints are predominantly confined to the translation initiation sites of genes. nih.gov This specific arrest at the start codon has been leveraged in a technique called Ribo-RET, which uses this compound to map translation initiation sites across the genome. nih.govresearchgate.net

The binding site of this compound is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. tga.gov.aupnas.org Crystallographic studies of related pleuromutilin derivatives complexed with the large ribosomal subunit show that their core structure is oriented in the A-site, while the C14 extension points towards the P-site. pnas.org This positioning within the PTC allows this compound to effectively block the formation of peptide bonds. nih.gov The footprinting data, combined with crystallographic evidence, confirms that this compound's binding site is distinct from that of macrolide antibiotics, explaining the lack of cross-resistance between these two classes of drugs. asm.org

Effects on Ribosome Biogenesis and Ribosomal RNA Turnover

This compound, a pleuromutilin antibiotic, exerts its antibacterial effects by targeting the bacterial ribosome. patsnap.com Beyond its primary role in inhibiting protein synthesis, this compound also impacts the assembly of ribosomal subunits and the stability of ribosomal RNA (rRNA). nih.govnih.gov

Specific Inhibition of 50S Subunit Biogenesis

This compound demonstrates a specific inhibitory effect on the formation of the 50S ribosomal subunit in bacteria such as Staphylococcus aureus. nih.govnih.gov This inhibition of the 50S subunit biogenesis has been confirmed through pulse-chase labeling experiments. nih.govnih.gov The antibiotic's binding to the 50S subunit interferes with the normal formation of active ribosomal units. drugbank.comresearchgate.net

Studies have shown that this compound's inhibitory effect on 50S subunit formation is concentration-dependent. In methicillin-sensitive S. aureus (MSSA), a higher concentration of the drug is needed to inhibit 50S formation compared to the concentration required to inhibit protein synthesis. nih.gov Conversely, in methicillin-resistant S. aureus (MRSA), the inhibition of both 50S subunit synthesis and translation occurs at similar concentrations of the antibiotic. nih.gov This suggests that while the primary mechanism is the inhibition of protein synthesis, the disruption of ribosome assembly is a significant secondary effect. nih.govresearchgate.net

**Table 1: Inhibitory Effects of this compound on *S. aureus***

Strain IC₅₀ for Protein Synthesis (ng/ml) IC₅₀ for 50S Subunit Formation (ng/ml)
Wild-type (RN1786) ~4 ~20
MRSA (A1024) ~8 ~8

Data derived from studies on the inhibition of translation and 50S ribosomal subunit formation in Staphylococcus aureus cells. nih.gov

Impact on 23S rRNA Amounts and Turnover

A direct consequence of the inhibition of 50S subunit synthesis by this compound is the turnover of 23S rRNA, a critical component of the large ribosomal subunit. nih.govnih.gov When the assembly of the 50S subunit is stalled, the unassembled 23S rRNA becomes susceptible to degradation by cellular ribonucleases. nih.gov

Research has demonstrated a reduction in the amount of 23S rRNA in both MSSA and MRSA strains when treated with this compound, while the levels of 16S rRNA (a component of the 30S subunit) remain unaffected. nih.govnih.gov This specificity further underscores that this compound's disruptive action is focused on the 50S subunit. nih.gov In the presence of this compound at a concentration of 10 ng/ml, approximately 25% of the 23S rRNA was observed to be lost in both MSSA and MRSA. nih.gov This degradation of 23S rRNA is accompanied by a notable increase in small RNA oligonucleotides. nih.gov

**Table 2: Effect of this compound on 23S rRNA in *S. aureus***

Strain This compound Concentration (ng/ml) Reduction in 23S rRNA (%)
Wild-type (RN1786) 10 ~25
MRSA (A1024) 10 ~25

Data from analysis of total RNA from S. aureus cells treated with this compound. nih.gov

Future Directions and Research Gaps in Retapamulin Studies

Exploration of Broader Antimicrobial Applications and Target Pathogens

While currently approved for topical use against S. aureus and S. pyogenes, retapamulin exhibits a broader in vitro spectrum of activity that warrants further exploration for expanded clinical applications. brieflands.com Studies have demonstrated its in vitro efficacy against a range of Gram-positive bacteria, including Streptococcus pneumoniae, Coagulase-Negative Staphylococci (CoNS), Streptococcus agalactiae, Streptococci viridans, Propionibacterium acnes, Corynebacterium spp., and Micrococcus spp. brieflands.com. It also shows activity against certain Gram-negative bacteria, specifically Haemophilus influenzae and Moraxella catarrhalis, and is effective against vancomycin-susceptible strains of Enterococcus faecium. brieflands.comnih.gov

Furthermore, this compound has demonstrated good in vitro activity against anaerobic Gram-positive cocci, such as Propionibacterium species (including those associated with acnes vulgaris), Fusobacterium species, Peptostreptococcus species, Prevotella species, and Porphyromonas species. brieflands.comnih.gov A significant advantage of this compound is its ability to maintain activity against bacterial strains that have developed resistance to other common antimicrobials, including methicillin (B1676495), erythromycin (B1671065), fusidic acid, mupirocin (B1676865), azithromycin, and levofloxacin. brieflands.comnih.govjkscience.org This characteristic positions this compound as a potential alternative, particularly for mupirocin-resistant strains where treatment options are becoming increasingly limited. brieflands.com Research gaps exist in exploring its systemic use, which is currently hindered by its oxidation by cytochrome P450, although other pleuromutilin (B8085454) derivatives like lefamulin (B1674695) have achieved systemic approval. brieflands.com This highlights the need for new formulations or derivatives of this compound with improved pharmacokinetic profiles to enable broader applications beyond topical infections, such as in respiratory tract infections or systemic infections.

Table 1: In Vitro Antimicrobial Spectrum of this compound Beyond Current Indications

Pathogen CategorySpecific OrganismsKey Activity NotesSource
Gram-Positive BacteriaStreptococcus pneumoniae, CoNS, S. agalactiae, Streptococci viridans, Propionibacterium acnes, Corynebacterium spp., Micrococcus spp.Broad in vitro activity. Particularly active against Propionibacterium spp. associated with acne vulgaris. brieflands.comnih.gov
Gram-Negative BacteriaHaemophilus influenzae, Moraxella catarrhalisLimited activity, but notable for these specific pathogens. brieflands.comnih.gov
Anaerobic Gram-Positive CocciPeptostreptococcus species, Prevotella species, Porphyromonas species, Fusobacterium speciesGood activity, comparable to co-amoxiclav, imipenem, metronidazole, and clindamycin (B1669177). brieflands.comnih.gov
EnterococciVancomycin-susceptible Enterococcus faeciumEffective against susceptible strains. brieflands.com
Resistant StrainsMethicillin-resistant S. aureus (MRSA), Mupirocin-resistant S. aureus, Fusidic acid-resistant S. aureus, Erythromycin-resistant strains, Azithromycin-resistant strains, Levofloxacin-resistant strainsMaintains activity against isolates resistant to various other antibiotic classes. brieflands.comnih.govjkscience.org

Advanced Strategies to Overcome Evolving Bacterial Resistance Mechanisms

Despite this compound's low potential for resistance development in vitro and rare target-specific cross-resistance with other antibiotic classes due to its distinct mode of action, bacterial resistance mechanisms are continuously evolving. europa.eunih.govnih.govbiospace.compatsnap.comnih.goveuropa.eu Understanding these mechanisms is crucial for developing advanced strategies to preserve this compound's efficacy.

Known resistance mechanisms to pleuromutilins, including this compound, involve:

Ribosomal Mutations: Nucleotide substitutions in ribosomal RNA (rRNA) or amino acid substitutions in ribosomal proteins, particularly ribosomal protein L3 (e.g., L3 S158 mutation in S. aureus), can directly interfere with antibiotic binding and peptide formation. brieflands.comeuropa.eueuropa.eunih.govdrugs.com

rRNA Methylation: The cfr gene, often plasmid-located, codes for an enzyme that methylates adenine (B156593) at position 2503 in the 23S rRNA. This methylation confers multi-resistance to phenicols, lincosamides, macrolides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPS phenotype). brieflands.comeuropa.eunih.govdrugs.com

Efflux Pumps: Non-specific efflux mechanisms, such as the ABC transporter vgaAv, can expel antibiotics from the bacterial cell, thereby reducing intracellular drug concentrations. brieflands.comeuropa.eueuropa.eunih.govdrugs.com

Enzymatic Inactivation: Although less common, enzymatic inactivation of the antibiotic can also contribute to resistance. brieflands.com

Future research aims to counteract these mechanisms through several strategies. The development of next-generation pleuromutilin derivatives is exploring modifications that can overcome efflux pump activity and extend the spectrum of activity to include difficult-to-treat pathogens like Enterobacteriaceae. nih.gov Combination therapies, particularly with efflux pump inhibitors, represent a promising avenue to restore or enhance this compound's potency against resistant strains. google.com Furthermore, rational drug design efforts are focused on creating derivatives with additional interactions within the ribosomal binding cavity, which could help bypass resistance conferred by mutations in ribosomal protein L3. asm.orgnih.gov

Table 2: Key Bacterial Resistance Mechanisms to Pleuromutilins

MechanismDescriptionExample/ImpactSource
Ribosomal MutationsNucleotide substitutions in 23S rRNA or amino acid substitutions in ribosomal protein L3.L3 S158 mutation in S. aureus can alter binding site conformation, reducing susceptibility. brieflands.comeuropa.eueuropa.eunih.govdrugs.com
rRNA MethylationEnzymatic methylation of 23S rRNA (e.g., A2503 by cfr gene).Confers PhLOPS phenotype, leading to cross-resistance with other ribosomal-targeting antibiotics. brieflands.comeuropa.eunih.govdrugs.com
Efflux PumpsActive transport systems that expel antibiotics from the bacterial cell.vgaAv (ABC transporter) can reduce intracellular this compound concentration. brieflands.comeuropa.eueuropa.eunih.govdrugs.com
Enzymatic InactivationBacterial enzymes directly modify or degrade the antibiotic.Less common for pleuromutilins, but a general resistance mechanism. brieflands.com

Rational Design and Development of Next-Generation Pleuromutilins with Improved Profiles

The primary limitation of this compound is its restriction to topical application, largely due to its metabolism by cytochrome P450, which prevents systemic use. brieflands.comnih.gov This pharmacokinetic constraint drives the rational design and development of next-generation pleuromutilins with improved profiles suitable for systemic administration.

Significant progress has been made with the approval of lefamulin, another pleuromutilin derivative, for systemic use in humans. brieflands.comnih.govnih.govnih.govijbcp.comresearchgate.neteurekaselect.comdrugbank.com This demonstrates the feasibility of developing systemically active compounds within this class. Rational design efforts are exploring various structural modifications to overcome the limitations of current pleuromutilins. For instance, C14-acyl-carbamate derivatives are being investigated for their reduced metabolism. pnas.org

Furthermore, identifying and exploiting new functionalization sites on the pleuromutilin core is a critical area of research. Beyond the traditional C22-substituted thioglycolates, novel derivatization sites such as C12 and C20 are being explored to enhance bioactivity and expand the chemical space of this antibiotic class. chemrxiv.org Examples of new pleuromutilin classes under investigation include 20-triazolyl-12-epi-pleuromutilins, 22-S-oligoethylene glycol pleuromutilins, and bidentate hybrid antibiotics like pleuromutilin-blasticidins and pleuromutilin-azithromycins. vt.edu These efforts are guided by structural insights from computational modeling and X-ray crystallography, which help in the precise modification of the pleuromutilin scaffold to achieve improved potency, broader spectrum (including against ESKAPE pathogens), and favorable pharmacokinetic properties. nih.govchemrxiv.org

Deeper Dive into the Allosteric Mechanisms of Pleuromutilin Selectivity

A crucial aspect of pleuromutilins, including this compound, is their selective inhibition of bacterial protein synthesis with minimal impact on mammalian ribosomes. patsnap.comnih.govpnas.org This selectivity is attributed to their unique allosteric binding mechanism within the bacterial ribosomal peptidyl transferase center (PTC).

This compound binds to a distinct site on the 50S ribosomal subunit, specifically in the region of the P-site and peptidyl transferase center, involving ribosomal protein L3. europa.eupatsnap.comnih.govnih.govpnas.org This binding interferes with peptide bond formation by inhibiting peptidyl transfer, partially blocking P-site interactions, and preventing the normal formation of active 50S ribosomal subunits. patsnap.comnih.gov

The allosteric mechanism involves induced-fit motions and conformational rearrangements within the ribosome that effectively seal the pleuromutilin-binding pocket. pnas.orgresearchgate.net The selectivity of pleuromutilins is further enhanced by interactions with non-conserved nucleotides located in the vicinity of the PTC, a mechanism resembling allosterism. pnas.orgresearchgate.net For example, differences in the orientation and identity of nucleotides, such as U2504 in eubacteria versus adenine in archaea and eukaryotes, indirectly alter the binding site conformation, contributing significantly to the drug's selective affinity for bacterial ribosomes. pnas.org Biochemical studies suggest that this compound may bind either allosterically or orthosterically to the rRNA, inducing specific conformational changes in the PTC that alter the accessibility of key nucleotides. asm.org Research into these intricate allosteric interactions is vital for designing future pleuromutilin derivatives with even greater specificity and potency, potentially exploiting subtle differences in ribosomal structures to minimize off-target effects. pnas.org

Integration of 'Omics' Approaches for Comprehensive Understanding of this compound's Cellular Effects

The integration of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for a comprehensive understanding of this compound's cellular effects, its mechanism of action, and the development of resistance.

A notable application is the use of "Ribo-RET" (this compound-enhanced Ribosome Profiling). This technique leverages this compound's unique property of specifically arresting initiating ribosomes at start codons. nih.govnsf.govbiorxiv.org By doing so, Ribo-RET enables the genome-wide mapping of conventional translation initiation sites and, strikingly, reveals previously unannotated or putative internal translation start sites within bacterial genes. nih.govnsf.govbiorxiv.orgucc.ie This provides unprecedented insights into the alternative bacterial proteome, where multiple protein isoforms can be produced from a single gene, expanding the cellular proteome and potentially influencing bacterial physiology and adaptation. nih.govbiorxiv.orgucc.ie

Beyond mapping translation initiation, 'omics' approaches can:

Genomics: Identify specific genetic mutations or polymorphisms that confer resistance to this compound, providing a detailed understanding of resistance evolution.

Transcriptomics: Analyze changes in gene expression profiles in response to this compound treatment, revealing cellular stress responses, metabolic adaptations, and potential resistance pathways.

Proteomics: Quantify changes in protein abundance and post-translational modifications, offering direct insights into the impact of this compound on bacterial protein synthesis and cellular functions.

Metabolomics: Profile changes in bacterial metabolic pathways, which can indicate how the bacterium adapts to the drug's presence and identify novel metabolic targets for combination therapies.

By integrating these diverse 'omics' datasets, researchers can gain a holistic view of this compound's impact on bacterial cells, identify novel drug targets, discover biomarkers for susceptibility or resistance, and ultimately guide the development of more effective antimicrobial strategies.

Q & A

Q. What experimental methodologies are recommended to investigate Retapamulin’s mechanism of action against Gram-positive bacteria?

this compound selectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. To confirm this mechanism, employ X-ray crystallography to resolve its interaction with ribosomal RNA or use radiolabeled binding assays to quantify affinity shifts in mutant bacterial strains . Comparative studies with other pleuromutilin derivatives (e.g., lefamulin) can further elucidate structural-activity relationships. Include negative controls (e.g., ribosomes from resistant strains) to validate specificity .

Q. How should researchers standardize susceptibility testing for this compound in Staphylococcus aureus isolates?

Follow CLSI M07 guidelines for broth microdilution, using cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood to mimic physiological conditions. Report minimum inhibitory concentrations (MICs) with quality control strains (e.g., S. aureus ATCC 29213) and account for inoculum effects by standardizing bacterial density (1–5 × 10⁵ CFU/mL) .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound efficacy studies?

Prioritize in vitro models (e.g., time-kill assays) for preliminary pharmacokinetic/pharmacodynamic (PK/PD) profiling, using logarithmic-phase cultures to assess bactericidal activity. For in vivo studies, select murine skin infection models to replicate topical application scenarios, ensuring ethical compliance with dosing intervals (e.g., 1% ointment applied twice daily). Validate model relevance by correlating tissue penetration data with clinical outcomes .

Advanced Research Questions

Q. How can genomic and proteomic approaches resolve contradictions in this compound resistance rates across studies?

Discrepancies in resistance data may arise from strain-specific mutations (e.g., rplC gene alterations) or efflux pump overexpression. Conduct whole-genome sequencing of resistant isolates to identify single-nucleotide polymorphisms (SNPs) and validate findings via CRISPR interference to knock down putative resistance genes. Pair with proteomic profiling (e.g., 2D gel electrophoresis) to detect ribosomal protein modifications .

Q. What statistical frameworks are optimal for analyzing synergistic interactions between this compound and β-lactam antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs), with synergy defined as FICI ≤0.5. Apply Bliss independence models to differentiate additive vs. synergistic effects, and validate with in vivo efficacy studies using combination therapy. Report 95% confidence intervals to account for variability in MIC measurements .

Q. How can researchers address conflicting data on this compound’s efficacy in biofilm-associated infections?

Biofilm models often yield variable results due to differences in extracellular matrix composition. Standardize biofilm formation using peg-lid assays with S. aureus strains (e.g., ATCC 6538) and quantify this compound penetration via confocal microscopy with fluorescent conjugates. Include dispersin B treatments to dissociate biofilms and isolate antibiotic effects .

Q. What methodologies improve the reproducibility of this compound metabolism studies in non-human models?

For systemic metabolism analysis (despite this compound’s limited oral bioavailability), use LC-MS/MS to quantify plasma concentrations in rodent models after subcutaneous administration. Apply compartmental modeling to estimate hepatic clearance rates, accounting for cytochrome P450-mediated degradation. Share raw chromatographic data in public repositories (e.g., MetaboLights) to enhance cross-study comparability .

Q. How should cross-resistance between this compound and macrolides be experimentally validated?

Test clinical isolates with confirmed macrolide resistance (e.g., erm-mediated methylation) for this compound susceptibility. Perform ribosomal binding assays with purified 50S subunits to assess competition with erythromycin. Use molecular docking simulations to predict overlapping binding sites and validate via site-directed mutagenesis .

Methodological Best Practices

  • Data Contradiction Analysis : For conflicting efficacy results, conduct meta-regression to adjust for variables like bacterial inoculum size or formulation differences. Use Prisma guidelines to ensure systematic review rigor .
  • Experimental Reproducibility : Document batch-specific this compound purity (HPLC ≥95%) and storage conditions (−20°C in amber vials) to minimize degradation. Publish raw NMR spectra and crystallographic data in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare reporting, including humane endpoints and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.